molecular formula C16H16N4OS B2507854 1,3-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034447-95-3

1,3-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2507854
CAS No.: 2034447-95-3
M. Wt: 312.39
InChI Key: NHZAWTRDWKOKSJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-dimethylpyrazole, 2-(thiophen-2-yl)pyridine, and appropriate carboxylating agents. The reaction conditions may involve:

  • Solvents such as dichloromethane or ethanol.
  • Catalysts like palladium or copper complexes.
  • Reaction temperatures ranging from room temperature to reflux conditions.
  • Purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylpyrazole-5-carboxamide: A related compound with similar structural features.

    2-(thiophen-2-yl)pyridine derivatives: Compounds with similar heterocyclic structures.

    N-substituted pyrazole carboxamides: A broader class of compounds with varying substituents.

Uniqueness

1,3-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,5-dimethyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-11-9-13(20(2)19-11)16(21)18-10-12-5-3-7-17-15(12)14-6-4-8-22-14/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZAWTRDWKOKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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